4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by its unique chemical structure and diverse applications in scientific research and industry. The compound has the molecular formula and a molecular weight of approximately 254.71 g/mol. Its CAS number is 29083-98-5, which facilitates its identification in chemical databases and regulatory frameworks.
This compound is derived from quinazoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyrimidine ring. In the case of 4-Chloro-6-methyl-2-phenylquinazoline, the presence of chlorine and methyl groups at specific positions on the quinazoline framework contributes to its chemical reactivity and biological activity. It is classified as a pharmaceutical intermediate and is explored for its potential therapeutic properties, particularly in cancer treatment.
The synthesis of 4-Chloro-6-methyl-2-phenylquinazoline typically involves cyclization reactions utilizing appropriate precursors. A common synthetic route includes the reaction of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. This process leads to the formation of an intermediate that subsequently cyclizes to yield the quinazoline structure.
The molecular structure of 4-Chloro-6-methyl-2-phenylquinazoline features:
This arrangement contributes to its distinct physical and chemical properties.
The structural formula can be represented as follows:
4-Chloro-6-methyl-2-phenylquinazoline is involved in various chemical reactions, including:
The major products formed from these reactions include:
The mechanism of action for 4-Chloro-6-methyl-2-phenylquinazoline primarily involves its role as an inhibitor of tyrosine kinases. These enzymes are crucial in cellular signaling pathways that regulate cell division and survival. By inhibiting tyrosine kinases, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for cancer therapy research.
4-Chloro-6-methyl-2-phenylquinazoline is typically presented as a crystalline solid with specific melting points that may vary based on purity and synthesis conditions.
Key chemical properties include:
Relevant data for further analysis can be found in chemical databases such as PubChem or Sigma-Aldrich .
4-Chloro-6-methyl-2-phenylquinazoline has several scientific uses:
This compound represents a significant area of interest within medicinal chemistry due to its potential therapeutic effects and diverse applications across various fields.
The quinazoline core of 4-chloro-6-methyl-2-phenylquinazoline is typically constructed via cyclocondensation reactions between appropriately substituted anthranilamides and carbonyl derivatives. Two principal routes dominate:
Table 1: Cyclization Methods for Quinazoline Core Synthesis
Method | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Thermal Reflux (AcOH) | 8–12 h | 60–70% | No specialized equipment required |
Microwave Irradiation | 20–40 min | 75–85% | Reduced decomposition, higher purity |
Iodine-Mediated Oxidation | 2–3 h (post-cyclization) | +15% yield improvement | Simultaneous dehydrogenation and purification |
C6 Methyl Group Introduction: The methyl group at C6 originates from the starting material 2-amino-5-methylbenzamide, synthesized via controlled reduction of 2-nitro-5-methylbenzoic acid followed by amidation. Alternative routes involve Friedel–Crafts alkylation of pre-formed quinazolines, though this suffers from regioselectivity issues [5] [10].
C4 Chlorination: The critical C4-chlorination employs halogenating agents to convert the 4-carbonyl group into a chloro substituent:
Table 2: Chlorination Reagent Performance Comparison
Reagent System | Temperature | Time (h) | Yield (%) | Byproduct Concerns |
---|---|---|---|---|
POCl₃ (neat) | 110°C | 2–4 | 70–80% | Corrosive, acidic residues |
Cl₃CCN/PPh₃ (1:1) | 80°C | 1 | 85–90% | Low-toxicity iminium salts |
PCl₅ (suspension) | 120°C | 1.5 | 65–75% | Phosphine oxide removal |
Catalysts markedly improve key steps in the synthesis:
Solvent selection critically impacts intermediate purity and yield recovery:
Table 3: Solvent Systems for Intermediate Purification
Intermediate | Optimal Solvent System | Purity (%) | Recovery (%) |
---|---|---|---|
Quinazolin-4(3H)-one | DMF/H₂O (7:3) | >98% | 85–90% |
4-Chloro-quinazoline crude | Toluene/hexane (1:2) | 95–97% | 80–85% |
Post-chlorination residues | EtOAc/water wash | >99% | N/A (workup) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: